An In-depth Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: Properties, Synthesis, and Biological Context
An In-depth Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: Properties, Synthesis, and Biological Context
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a key chemical intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib. While direct biological activity data for this specific molecule is limited in public literature, its critical role as a precursor necessitates a thorough understanding of its chemical characteristics and synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its synthesis, physicochemical properties, and the biological context derived from its relationship with Axitinib.
Introduction: A Pivotal Intermediate in Cancer Therapy
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (CAS No. 885126-34-1) is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a late-stage intermediate in the manufacturing process of Axitinib (N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide), a medication approved for the treatment of advanced renal cell carcinoma.[3][4][5] Axitinib functions as a multi-targeted tyrosine kinase inhibitor, with high potency against vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of angiogenesis, a process vital for tumor growth and metastasis.[4]
Given the stringent purity requirements for active pharmaceutical ingredients (APIs), a comprehensive understanding of the properties and synthesis of key intermediates like 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is paramount for process optimization, impurity profiling, and ensuring the final drug product's safety and efficacy. This guide delves into the core chemical and physical properties of this intermediate, outlines a common synthetic route, and discusses its implicit biological relevance through the lens of Axitinib's mechanism of action.
Chemical and Physical Properties
The fundamental physicochemical properties of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide are crucial for its handling, purification, and reaction optimization. These properties have been compiled from various public databases and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂IN₃OS | PubChem[1] |
| Molecular Weight | 409.2 g/mol | PubChem[1] |
| CAS Number | 885126-34-1 | PubChem[1] |
| IUPAC Name | 2-[(3-iodo-1H-indazol-6-yl)sulfanyl]-N-methylbenzamide | PubChem[1] |
| XLogP3 | 3.6 - 4.07 | PubChem, Echemi[1][2] |
| Polar Surface Area (PSA) | 83.1 Ų | PubChem[1] |
| Density (Predicted) | 1.80 ± 0.1 g/cm³ | Echemi[2] |
| Appearance | Pale yellow crystalline solid | Google Patents[6] |
These parameters suggest a molecule with moderate lipophilicity and a significant polar surface area, which are important considerations for solvent selection during synthesis and purification.
Synthesis and Manufacturing
The synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a multi-step process that is well-documented in patent literature. A common approach involves the iodination of a precursor molecule, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.
Synthetic Pathway Overview
A representative synthetic scheme is outlined below. The initial step involves the coupling of 6-iodo-1H-indazole with 2-mercapto-N-methylbenzamide. The resulting intermediate, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, is then subjected to iodination to yield the final product.
Caption: A simplified workflow for the synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide.
Detailed Experimental Protocol (Illustrative)
The following protocol is a generalized representation based on procedures described in the patent literature and should be adapted and optimized for specific laboratory conditions.[6][7]
Step 1: Synthesis of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide
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To a reaction vessel under a nitrogen atmosphere, add N-methylpyrrolidone (NMP), 6-iodo-1H-indazole, and a suitable base such as potassium carbonate.
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Add a copper (II) acetate hydrate catalyst.
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Heat the mixture to approximately 80°C.
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In a separate vessel, dissolve 2-mercapto-N-methylbenzamide in NMP, with gentle heating if necessary.
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Add the 2-mercapto-N-methylbenzamide solution to the reaction mixture.
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Increase the temperature to around 105°C and stir for 1-2 hours until the reaction is complete, as monitored by a suitable chromatographic method (e.g., HPLC).
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Upon completion, the intermediate can be isolated or used directly in the next step.
Step 2: Iodination to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide
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Cool the reaction mixture containing 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.
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In a separate vessel, prepare a solution of iodine in a suitable solvent like N,N-dimethylformamide (DMF).
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Slowly add the iodine solution to the reaction mixture at a controlled temperature (e.g., 0°C).
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Add a base, such as potassium carbonate, to the mixture.
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Allow the reaction to proceed at room temperature for several hours.
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Monitor the reaction for completion by HPLC.
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Upon completion, the product can be precipitated by the addition of water.
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The crude product is then filtered, washed with water and a suitable organic solvent (e.g., acetone), and dried under vacuum to yield the final product as a pale yellow solid.[6]
Biological Context and Implied Mechanism of Action
While there is a lack of direct studies on the biological activity of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, its structural relationship to Axitinib provides a strong basis for understanding its potential biological context. Axitinib is a potent inhibitor of VEGFR-1, -2, and -3, which are key components of the VEGF signaling pathway. This pathway is a critical regulator of angiogenesis.
The VEGF Signaling Pathway
The binding of vascular endothelial growth factor (VEGF) to its receptors (VEGFRs) on the surface of endothelial cells initiates a signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. In the context of cancer, tumors exploit this pathway to ensure a sufficient blood supply for their growth and dissemination.
Caption: The inhibitory effect of Axitinib on the VEGF signaling pathway.
By inhibiting the autophosphorylation of VEGFRs, Axitinib blocks these downstream signaling events, leading to an anti-angiogenic effect that can stifle tumor growth.[4] It is plausible that 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, as a precursor, may possess some, albeit likely significantly weaker, inhibitory activity against these or other kinases. However, without empirical data, this remains speculative. The primary role of this molecule is as a synthetic building block rather than a biologically active agent itself.
Future Research and Conclusion
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a compound of significant industrial importance due to its indispensable role in the synthesis of Axitinib. This guide has provided a detailed overview of its known physicochemical properties and a representative synthetic methodology.
The key area for future research lies in the full characterization of its biological and toxicological profile. While it is often treated as an impurity, a deeper understanding of its potential off-target effects, metabolic fate, and inherent toxicity is crucial for comprehensive risk assessment in the drug manufacturing process.
References
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PubChem. (n.d.). 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
-
PubChem. (n.d.). 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2016108106A1 - An improved process for preparation of axitinib.
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PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide. Retrieved from [Link]
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Therapeutic Target Database. (n.d.). Drug Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2013046133A1 - Pharmaceutical compositions of n-methyl-2-[3-((e)-2-pyridin-2-yl-vinyl)-1h-indazol-6-ylsulfanyl]-benzamide.
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